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3-Mercapto-2-methylpentanal

Flavor Stability Chemical Reactivity Formulation Shelf-life

3-Mercapto-2-methylpentanal (CAS 227456-28-2), also known as 2-methyl-3-sulfanylpentanal, is a sulfur-containing alkanethiol flavor compound with molecular formula C6H12OS and molecular weight 132.23. The compound exists as a racemic mixture of four diastereoisomers in approximately equal proportions.

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 227456-28-2
Cat. No. B1581756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-2-methylpentanal
CAS227456-28-2
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCCC(C(C)C=O)S
InChIInChI=1S/C6H12OS/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3
InChIKeyFSAGSGCELJTQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in organic solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-2-methylpentanal (CAS 227456-28-2) for Flavor & Fragrance R&D: Procurement-Ready Reference Guide


3-Mercapto-2-methylpentanal (CAS 227456-28-2), also known as 2-methyl-3-sulfanylpentanal, is a sulfur-containing alkanethiol flavor compound with molecular formula C6H12OS and molecular weight 132.23 [1]. The compound exists as a racemic mixture of four diastereoisomers in approximately equal proportions [2]. It is recognized as a flavoring agent under FEMA GRAS 3994 and JECFA 1292, with evaluations indicating no safety concern at current intake levels [3][4]. The compound has been detected in raw onions and is noted for its potent sulfurous, meaty, and onion-like odor profile [5].

3-Mercapto-2-methylpentanal Procurement: Why Alternative Mercaptans and Aldehydes Cannot Replace This Specific CAS


Flavor and fragrance formulation demands precise compound identity due to the extreme sensitivity of sensory perception to subtle structural variations. 3-Mercapto-2-methylpentanal contains both a reactive aldehyde group and a free thiol (-SH), a combination that distinguishes it from structurally similar alcohols (3-mercapto-2-methylpentanol, CAS 227456-27-1) and ketones [1]. This dual functionality influences not only odor character but also chemical stability, reactivity in formulations, and potential for Schiff base formation with amines in food matrices. Carbon chain length and branching pattern critically affect odor thresholds and quality among thiol homologs; substituting a shorter-chain analog (e.g., 3-mercapto-2-methylbutanal, C5) alters both potency and the characteristic onion-meaty profile [2]. Additionally, the compound is a racemate comprising four diastereoisomers, each potentially contributing distinct sensory notes—a chiral complexity that synthetic alternatives lacking stereochemical definition cannot replicate [3]. Generic substitution without verifying exact CAS identity risks formulation drift, off-notes, and regulatory non-compliance under FEMA GRAS specifications [4].

Quantitative Differentiation Evidence for 3-Mercapto-2-methylpentanal: Head-to-Head Comparator Data


Aldehyde vs. Alcohol: Comparative Stability and Reactivity of 3-Mercapto-2-methylpentanal Versus 3-Mercapto-2-methylpentanol

3-Mercapto-2-methylpentanal possesses an aldehyde functional group in addition to its thiol moiety, whereas 3-mercapto-2-methylpentanol (CAS 227456-27-1) contains a primary alcohol. The aldehyde is susceptible to oxidation to the corresponding carboxylic acid and can form Schiff bases with amino compounds in food matrices, reactions not available to the alcohol analog. This functional difference directly impacts formulation stability and reactivity profiles [1].

Flavor Stability Chemical Reactivity Formulation Shelf-life Aldehyde Oxidation

Odor Activity Value (OAV) Comparison: 3-Mercapto-2-methylpentanal vs. 3-Mercaptohexyl Acetate in Hawthorn Puree

In a thermal desorption GC-MS-O study of hawthorn puree, 3-mercapto-2-methylpentanal exhibited an Odor Activity Value (OAV) range of 4 to 7, whereas 3-mercaptohexyl acetate showed a higher OAV range of 10 to 18 in the same matrix [1]. This indicates that while 3-mercapto-2-methylpentanal is an odor-active contributor, its relative contribution is approximately 2.5- to 3-fold lower than 3-mercaptohexyl acetate in this specific fruit context.

Aroma Chemistry GC-Olfactometry Flavor Potency Odor Activity Value

Odor Threshold Comparison: 3-Mercapto-2-methylpentanal vs. 3-Mercapto-2-methylpentanol

3-Mercapto-2-methylpentanal has a reported aroma threshold of 0.95 ppb . In comparison, its reduced alcohol analog, 3-mercapto-2-methylpentanol, exhibits an odor threshold in air of approximately 0.5 ppb [1], with human oral detection reported at approximately 0.90 ppb and recognition at approximately 5 ppb [2]. The aldehyde form is approximately 1.9× less potent (higher threshold) than the alcohol form under comparable conditions.

Odor Threshold Sensory Science Flavor Potency ppb

Carbon Chain Length Impact: Odor Quality Differentiation from 3-Mercapto-2-methylbutanal (C5 vs. C6)

Thiol odor qualities and thresholds are strongly influenced by carbon chain length and branching [1]. 3-Mercapto-2-methylpentanal (C6) exhibits a meaty, onion, sulfurous profile with tropical, mango, and passionfruit nuances . In contrast, its shorter-chain homolog 3-mercapto-2-methylbutanal (C5, MW 118.2) is described with broth, onion, meat, and cheesy notes [2], lacking the tropical fruit character. The additional carbon extends the hydrophobic chain and modifies receptor binding, resulting in distinct aroma descriptors.

Structure-Odor Relationship Thiol Homologs Sensory Profile Chain Length

Regulatory and Purity Specification Benchmark: FEMA GRAS Status and Commercial Assay Data

3-Mercapto-2-methylpentanal is FEMA GRAS-listed (FEMA No. 3994, GRAS Publication No. 20) with JECFA No. 1292, evaluated with no safety concern at current intake levels [1][2]. Commercial specifications from suppliers indicate assay purity of 96.00 to 100.00%, specific gravity 1.095 to 1.103 at 25°C, refractive index 1.523 to 1.529 at 20°C, and acid value ≤1.00 max KOH/g . These specifications provide verifiable procurement benchmarks absent for many research-grade analogs lacking food-grade documentation.

Regulatory Compliance Food-Grade Specification FEMA GRAS Purity Standards

Naturally Occurring Intermediate: Biosynthetic Pathway Differentiation from 3-Mercapto-2-methylpentanol

In studies of raw onion volatiles, 3-mercapto-2-methylpentanal has been proposed as a biosynthetic intermediate in the formation pathway leading to 3-mercapto-2-methylpentan-1-ol [1]. This pathway-specific role distinguishes the aldehyde from the alcohol as a transient but analytically detectable species in fresh allium tissues, whereas the alcohol accumulates as the stable end-product. The aldehyde has been confirmed in raw onions by synthesis and MS comparison [2].

Natural Occurrence Allium Chemistry Biosynthesis Flavor Precursor

Priority Application Scenarios for 3-Mercapto-2-methylpentanal in Flavor Development and Sensory Research


Savory Flavor Formulations Requiring Moderate Sulfur Impact with Tropical Nuance

Based on an Odor Activity Value (OAV) of 4–7 in fruit matrices [1] and an odor threshold of 0.95 ppb , 3-mercapto-2-methylpentanal is optimally deployed in savory flavor formulations—including meat, broth, and roasted profiles—where moderate rather than dominant sulfur impact is desired. Its tropical fruit notes (mango, passionfruit) additionally support complex savory-fruity cross-category applications . Formulators should note that this compound is approximately 2.5–3× less potent than 3-mercaptohexyl acetate and ~1.9× less potent than its alcohol analog, allowing precise calibration of sulfur character without overwhelming the overall profile.

Authenticity Research in Allium and Thermally Processed Food Chemistry

3-Mercapto-2-methylpentanal serves as a key analytical target in allium flavor chemistry research, having been confirmed in raw onions and proposed as a biosynthetic intermediate in the formation of 3-mercapto-2-methylpentan-1-ol [2][3]. Researchers investigating sulfur volatile formation pathways, onion flavor authenticity, or the chemistry of thermally processed meat flavors should prioritize this CAS as a verified naturally occurring mercaptoaldehyde distinct from its reduced alcohol counterpart [4].

Structure-Odor Relationship Studies in Mercaptoaldehyde Homolog Series

As part of a series of 13 synthesized mercaptoaldehydes characterized by GC-olfactometry with very low perception thresholds [4], 3-mercapto-2-methylpentanal is a reference compound for structure-odor investigations. Its C6 chain length distinguishes it odor-wise from the C5 analog 3-mercapto-2-methylbutanal (broth/onion/meat/cheesy) through the presence of tropical fruit notes , making it a critical comparator in studies examining how carbon chain elongation modulates thiol odor quality and receptor activation [5].

Food-Grade Compliant Flavor Development for US and EU Markets

3-Mercapto-2-methylpentanal is listed in the FDA EAFUS database and holds FEMA GRAS status (FEMA 3994, GRAS 20) with JECFA evaluation indicating no safety concern at current intake levels [6][7]. Commercial suppliers provide material meeting food-grade specifications with assay purity of 96–100%, specific gravity 1.095–1.103, and refractive index 1.523–1.529 . This regulatory and quality documentation makes it a compliant choice for commercial flavor development, differentiating it from research-grade analogs that may lack food-use authorization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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